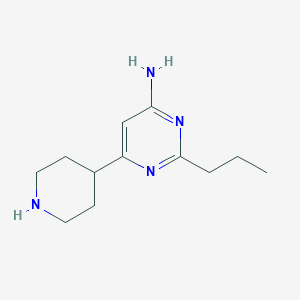6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine
CAS No.:
Cat. No.: VC15840495
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H20N4 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 6-piperidin-4-yl-2-propylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H20N4/c1-2-3-12-15-10(8-11(13)16-12)9-4-6-14-7-5-9/h8-9,14H,2-7H2,1H3,(H2,13,15,16) |
| Standard InChI Key | XVZIIVQXLGWRAY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC(=CC(=N1)N)C2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is defined by the systematic IUPAC name 4-piperidin-1-yl-6-propylpyrimidin-2-amine, with a molecular formula of and a molecular weight of 220.31 g/mol . Its structure features:
-
A pyrimidine core substituted at positions 2, 4, and 6.
-
A propyl group at position 2.
-
A piperidin-4-yl moiety at position 6.
-
An amine group at position 4.
The SMILES notation CCCC1=CC(=NC(=N1)N)N2CCCCC2 encapsulates its connectivity .
Physicochemical Properties
Key computed properties include:
Synthetic Routes and Methodologies
Challenges and Optimizations
-
Regioselectivity: Ensuring substitution at the correct pyrimidine positions requires controlled reaction conditions .
-
Yield Improvements: Multi-step syntheses often suffer from moderate yields (~50%), necessitating iterative optimization .
Physicochemical and Drug-Likeness Profiling
Lipophilicity and Solubility
Ligand Efficiency Metrics
Future Directions and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume